Benzoic acid, 5-bromo-2-(bromomethyl)-4-fluoro-, methyl ester

Description

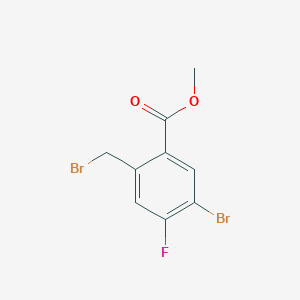

Benzoic acid, 5-bromo-2-(bromomethyl)-4-fluoro-, methyl ester (CAS: 2253789-54-5; molecular formula: C₉H₇Br₂FO₂) is a halogenated aromatic ester characterized by multiple substituents on the benzene ring: a bromine atom at position 5, a bromomethyl group at position 2, and a fluorine atom at position 4, with a methyl ester group at the carboxyl position . Its molecular weight is approximately 345.96 g/mol, and its stability may be influenced by the methyl ester group, which is known to hydrolyze under basic conditions compared to bulkier esters like tert-butyl .

Properties

CAS No. |

2253789-54-5 |

|---|---|

Molecular Formula |

C9H7Br2FO2 |

Molecular Weight |

325.96 g/mol |

IUPAC Name |

methyl 5-bromo-2-(bromomethyl)-4-fluorobenzoate |

InChI |

InChI=1S/C9H7Br2FO2/c1-14-9(13)6-3-7(11)8(12)2-5(6)4-10/h2-3H,4H2,1H3 |

InChI Key |

WNWYGDOTVQCXFM-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1CBr)F)Br |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

Detailed Preparation Method from Patent Literature

While direct preparation methods for Benzoic acid, 5-bromo-2-(bromomethyl)-4-fluoro-, methyl ester are scarce, closely related compounds and synthetic routes provide insight into applicable methodologies.

Halomethylation and Esterification Approach

- Starting Material: 5-bromo-2-methyl-4-fluorobenzoic acid or its methyl ester derivative.

Step 1: Esterification

- Dissolve 5-bromo-2-methyl-4-fluorobenzoic acid in methanol.

- Catalyze with sulfuric acid under reflux conditions to form the methyl ester.

- Reaction time: ~6 hours.

- Yield: High, typically above 85%.

Step 2: Bromomethylation

- React the methyl ester with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator or under light.

- Solvent: Mixed solvents like tetrahydrofuran (THF) and water.

- Temperature: 60-80 °C.

- Reaction time: 6-8 hours.

- This step selectively brominates the methyl group adjacent to the aromatic ring to form the bromomethyl substituent.

- Yield: Moderate to high, around 70-75%.

Table 1: Typical Reaction Conditions for Preparation

| Step | Reagents & Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Esterification | 5-bromo-2-methyl-4-fluorobenzoic acid, MeOH, H2SO4 catalyst | Reflux (~65) | 6 | >85 | Acid-catalyzed esterification |

| Bromomethylation | N-bromosuccinimide (NBS), THF/H2O solvent mixture | 60-80 | 6-8 | 70-75 | Radical bromination of methyl |

Alternative Synthetic Routes

Diazotization and Halogen Exchange:

- Starting from 2-amino-4-bromo-5-fluorobenzoic acid methyl ester.

- Diazotization with sodium nitrite in acidic medium at low temperature (0-5 °C).

- Subsequent halogenation with potassium iodide to replace amino group with iodine.

- Cyanide substitution under nitrogen atmosphere to introduce cyano group (related intermediate).

Although this method is for a related compound (4-bromo-2-cyano-5-fluorobenzoic acid methyl ester), it demonstrates the feasibility of selective halogenation and substitution on fluorobromo-substituted benzoic acid methyl esters, which can be adapted for bromomethylation steps.

Reaction Mechanism Insights

- Esterification: Acid catalysis protonates the carboxylic acid carbonyl oxygen, increasing electrophilicity and facilitating nucleophilic attack by methanol, leading to methyl ester formation.

- Bromomethylation: NBS generates bromine radicals under reaction conditions, abstracting benzylic hydrogen from the methyl group to form a benzylic radical intermediate, which then reacts with bromine to form the bromomethyl substituent.

Comprehensive Data Summary

| Parameter | Details |

|---|---|

| Molecular Formula | C9H7Br2FO2 (this compound) |

| Molecular Weight | 325.96 g/mol |

| Key Starting Materials | 5-bromo-2-methyl-4-fluorobenzoic acid, methanol, NBS |

| Catalysts/Initiators | Sulfuric acid (esterification), radical initiators (bromomethylation) |

| Solvents | Methanol (esterification), THF/H2O (bromomethylation) |

| Reaction Temperature Range | 0-5 °C (diazotization), reflux (~65 °C) (esterification), 60-80 °C (bromomethylation) |

| Reaction Time Range | 1-8 hours depending on step |

| Typical Yields | 70-85% per step |

Research Findings and Professional Notes

- The selective bromomethylation of methyl-substituted fluorobromo benzoates is effectively achieved using N-bromosuccinimide under controlled radical conditions.

- Esterification under acidic reflux conditions remains a robust and high-yielding method to obtain methyl esters from benzoic acids.

- Protection of sensitive groups and control of reaction temperature are critical to avoid over-bromination or side reactions.

- Adaptation of diazotization and halogen exchange methods from related compounds suggests potential routes for further functionalization or intermediate preparation.

- The synthesis routes are scalable and amenable to industrial application due to relatively mild reaction conditions and accessible reagents.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 5-bromo-2-(bromomethyl)-4-fluoro-, methyl ester can undergo various chemical reactions, including:

Substitution Reactions: The bromine and bromomethyl groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and functional groups.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.

Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solutions.

Major Products Formed

Substitution: Products include derivatives with different functional groups replacing the bromine or bromomethyl groups.

Oxidation: Products include carboxylic acids, aldehydes, or ketones.

Reduction: Products include alcohols or alkanes.

Hydrolysis: The major product is the corresponding carboxylic acid.

Scientific Research Applications

Benzoic acid, 5-bromo-2-(bromomethyl)-4-fluoro-, methyl ester has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is used in the study of biological pathways and as a probe to investigate enzyme activities.

Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of benzoic acid, 5-bromo-2-(bromomethyl)-4-fluoro-, methyl ester involves its interaction with specific molecular targets and pathways. The bromine and fluorine substituents can influence the compound’s reactivity and binding affinity to biological molecules. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related halogenated benzoic acid esters, focusing on substituent patterns, ester groups, stability, and regulatory status.

Table 1: Key Structural and Functional Comparisons

Key Findings :

Substituent Effects: The target compound’s dual bromine substituents (5-Br and 2-BrCH₂) distinguish it from analogs like 4-bromo-2-fluoro-ethyl ester (single Br) . The 4-fluoro substituent is shared with compounds like 4-bromo-3-fluoro-ethyl ester , but positional differences alter electronic and steric properties.

Ester Group Stability :

- Methyl esters (e.g., target compound) are more prone to hydrolysis under basic or enzymatic conditions compared to ethyl or tert-butyl esters . For instance, tert-butyl(4-bromomethyl)benzoate was prioritized in synthesis due to its robustness under phase-transfer catalysis .

Regulatory Considerations: Ethyl esters with bromo/fluoro substituents (e.g., 4-bromo-2-fluoro-ethyl ester) are subject to EPA SNUR regulations, requiring premanufacture notification for new uses .

Biological Activity

Benzoic acid, 5-bromo-2-(bromomethyl)-4-fluoro-, methyl ester, known by its IUPAC name, is an aromatic compound characterized by a complex molecular structure featuring multiple halogen substituents. Its molecular formula is , and it has a molecular weight of approximately 325.96 g/mol. This compound's unique structure enhances its potential biological activity, making it a subject of interest in medicinal chemistry and organic synthesis.

The presence of bromine and fluorine atoms in the structure significantly influences the compound's chemical stability and reactivity. These halogen substituents can enhance the compound's lipophilicity, potentially affecting its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 325.96 g/mol |

| Density | 1.839 g/cm³ (predicted) |

| Boiling Point | 341.5 °C (predicted) |

Biological Activity

Research on the biological activity of benzoic acid derivatives suggests that compounds with halogen substitutions often exhibit enhanced antibacterial, antifungal, and anticancer properties. The specific activity of this compound has not been extensively studied; however, analogs indicate potential mechanisms of action.

Antimicrobial Activity

Studies have shown that halogenated benzoic acids can inhibit the growth of various bacterial strains. For example, compounds similar to this compound have demonstrated significant antimicrobial properties against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The structural characteristics of this compound may also confer anticancer activity. Research indicates that certain halogenated benzoic acids can induce apoptosis in cancer cells through various pathways, including the modulation of gene expression related to cell cycle regulation . The specific pathways influenced by this compound remain to be elucidated.

Case Studies

- Antimicrobial Efficacy : A study on halogenated benzoic acids demonstrated that derivatives with multiple bromine atoms had enhanced activity against E. coli, suggesting that our compound may exhibit similar or greater efficacy due to its unique substitution pattern .

- Cytotoxicity Assessment : In a pharmacological evaluation of structurally related compounds, it was found that certain derivatives showed low cytotoxicity at concentrations up to 100 µM while maintaining significant biological activity . This suggests a favorable therapeutic index for further development.

Synthesis and Applications

The synthesis of this compound can be achieved through various methods involving bromination and esterification techniques. These synthetic routes allow for tailored production aimed at specific applications in medicinal chemistry and organic synthesis .

Q & A

Q. What are the critical considerations for synthesizing this compound, given its bromomethyl and fluoro substituents?

Methodological Answer: The synthesis of this compound requires careful optimization of reaction conditions to manage the reactivity of bromomethyl and fluorine groups. For example:

- Bromomethyl Stability : The bromomethyl group (-CH2Br) is prone to nucleophilic substitution or elimination under basic conditions. Use inert atmospheres (N2/Ar) and low temperatures to suppress side reactions .

- Fluorine Reactivity : The electron-withdrawing nature of the 4-fluoro substituent may reduce electrophilic aromatic substitution reactivity. Consider directing groups (e.g., methyl ester) to enhance regioselectivity during functionalization .

- Purification : Column chromatography with non-polar solvents (hexane/ethyl acetate) is recommended to separate intermediates, as brominated byproducts may co-elute .

Q. How can researchers ensure safe handling of this compound given its structural analogs' hazards?

Methodological Answer: Refer to analogous compounds’ safety data (e.g., ):

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile brominated byproducts.

- First Aid : Immediate rinsing with water (15+ minutes for eye exposure) and medical consultation for ingestion .

- Waste Disposal : Collect halogenated waste separately for incineration by licensed facilities to prevent environmental release .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : Use - and -NMR to confirm the positions of bromomethyl, fluorine, and ester groups. The deshielding effect of fluorine will appear as a distinct triplet in -NMR .

- IR Spectroscopy : Look for ester C=O stretching (~1740 cm) and C-Br vibrations (560-650 cm) .

- GC-MS : Electron ionization (EI) at 70 eV can fragment the methyl ester and bromomethyl groups, aiding structural confirmation via fragmentation patterns (e.g., loss of -CH2Br or -COOCH3) .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the compound’s reactivity or electronic properties?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the electron-deficient 4-fluoro group may direct electrophiles to the ortho position .

- Reactivity Studies : Simulate reaction pathways (e.g., bromomethyl substitution) using Gaussian or ORCA software. Compare activation energies of competing pathways (SN2 vs. elimination) to optimize conditions .

- Spectroscopic Modeling : IR and NMR chemical shifts can be predicted using tools like ADF or GAMESS to validate experimental data .

Q. How can researchers resolve contradictions in reported reactivity data for brominated benzoic acid esters?

Methodological Answer:

- Controlled Experiments : Systematically vary reaction parameters (temperature, solvent polarity, catalysts) to isolate factors causing discrepancies. For example, polar aprotic solvents (DMF) may stabilize intermediates differently than non-polar solvents .

- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to monitor reaction rates under varying conditions. Compare with computational predictions to identify dominant mechanisms .

- Cross-Validation : Reproduce literature protocols with high-purity reagents to confirm reproducibility. Publish negative results to clarify conflicting claims .

Q. What strategies are recommended for studying the compound’s stability under varying environmental conditions?

Methodological Answer:

- Accelerated Stability Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV lamp) for 1–4 weeks. Monitor degradation via HPLC for brominated byproducts (e.g., debromination or ester hydrolysis) .

- Mechanistic Insights : Use LC-MS to identify degradation products. For instance, hydrolysis of the methyl ester may yield 5-bromo-2-(bromomethyl)-4-fluoro-benzoic acid, detectable via negative-ion mode .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.